molecular formula C10H9NO B160307 5-Amino-1-naphthol CAS No. 83-55-6

5-Amino-1-naphthol

Cat. No.: B160307
CAS No.: 83-55-6
M. Wt: 159.18 g/mol
InChI Key: ZBIBQNVRTVLOHQ-UHFFFAOYSA-N
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Description

5-Amino-1-naphthol is an organic compound with the molecular formula C10H9NO. It is a derivative of naphthalene, characterized by the presence of an amino group at the fifth position and a hydroxyl group at the first position on the naphthalene ring. This compound is known for its applications in dye synthesis and as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Amino-1-naphthol can be synthesized through several methods. One common method involves the reduction of 5-nitro-1-naphthol. The reduction process typically uses reagents such as iron powder and hydrochloric acid, which convert the nitro group to an amino group.

Industrial Production Methods: In industrial settings, this compound is often produced by heating 1,5-dihydroxynaphthalene with sodium hydroxide at high temperatures (around 200-250°C). The reaction is completed by maintaining this temperature for several hours, followed by dilution and neutralization with hydrochloric acid to precipitate the product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, forming quinone derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in electrophilic substitution reactions, where the amino and hydroxyl groups direct the incoming electrophile to specific positions on the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Iron powder and hydrochloric acid are typical reducing agents.

    Substitution: Electrophilic reagents like bromine or nitronium ions are used under controlled conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Various amine derivatives.

    Substitution: Halogenated or nitrated naphthol derivatives.

Scientific Research Applications

5-Amino-1-naphthol has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1-Amino-5-hydroxynaphthalene
  • 1-Naphthalenol, 5-amino-
  • 5-Hydroxy-1-naphthylamine

Comparison: 5-Amino-1-naphthol is unique due to its specific positioning of the amino and hydroxyl groups on the naphthalene ring, which imparts distinct chemical reactivity and properties. Compared to its analogs, it exhibits different reactivity patterns in electrophilic substitution and redox reactions, making it valuable in specific industrial and research applications .

Properties

IUPAC Name

5-aminonaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H9NO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1-6,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBIBQNVRTVLOHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2O)C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

134016-72-1, 63134-21-4 (hydrochloride)
Record name Poly(5-amino-1-naphthol)
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Record name 5-Amino-1-naphthol
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DSSTOX Substance ID

DTXSID1058894
Record name 1-Naphthalenol, 5-amino-
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Molecular Weight

159.18 g/mol
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CAS No.

83-55-6
Record name 5-Amino-1-naphthol
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Record name 5-Amino-1-naphthol
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Synthesis routes and methods

Procedure details

In an autoclave was placed 1.9 g of 5-nitro-1-naphthol, 0.02 g of 5% Pd/C (containing 50% by weight of water), and 50 g of isopropanol, and the hydrogen pressure was set at 0.8 MPa. The reaction was carried out at 50° C. for 2 hours. After the reaction mixture was cooled, the catalyst was filtered off, and the reaction mass thus obtained was analyzed by gas chromatography. As a result, the content of 5-amino-1-naphthol produced was 1.5 g (yield 95%).
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.02 g
Type
catalyst
Reaction Step Three
Quantity
50 g
Type
solvent
Reaction Step Four
Yield
95%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: The molecular formula of 5-amino-1-naphthol is C10H9NO, and its molecular weight is 159.19 g/mol [].

ANone: Various spectroscopic techniques have been employed to characterize this compound and its derivatives. These include Infrared (IR) spectroscopy [, , , ], Raman spectroscopy [, , ], X-ray photoelectron spectroscopy (XPS) [], and Nuclear Magnetic Resonance (NMR) spectroscopy [].

ANone: this compound can be electropolymerized to form thin films, exhibiting redox behavior dependent on the surrounding media. In acidic aqueous solutions, proton exchange dominates the charge compensation process. Conversely, in acidic or neutral non-aqueous solutions, anion exchange is predominant [].

ANone: Yes, poly(this compound) (P5A1N) has shown promise in sensor development. For instance, it has been utilized as a selective membrane in nitric oxide (NO) sensors due to its ability to effectively reject various interfering species [, , ]. Furthermore, its incorporation into a bilayer configuration with overoxidized polypyrrole has been explored for cholesterol detection, demonstrating enhanced selectivity and sensitivity [].

ANone: Yes, this compound demonstrates compatibility with other materials. For example, it can be combined with reduced graphene oxide (RGO) to create a composite []. This composite exhibits covalent functionalization between RGO and P5A1N, as evidenced by changes in their respective IR and Raman spectra. This material has potential applications in supporting compounds like 1,4-phenylene diisothiocyanate (PDITC), a cross-linking agent used in biological applications.

ANone: While not directly involved in catalysis, this compound serves as a substrate for the enzyme 1-naphthol-2-hydroxylase (1-NH) [, ]. This enzyme, found in certain Pseudomonas species capable of degrading carbaryl (a pesticide), utilizes this compound with a relative activity of 54% compared to its preferred substrate, 1-naphthol. This enzymatic conversion contributes to the biodegradation pathway of carbaryl.

ANone: Yes, computational methods like ADC(2) and TD-DFT have been employed to investigate charge transfer in excited states of supramolecular complexes incorporating this compound as a donor molecule []. These studies provide valuable insights into the electronic properties and behavior of these complexes, potentially informing the design of novel materials with tailored properties.

ANone: Structural modifications to this compound can significantly impact its properties. For example, the position of the amino group on the naphthalene ring influences the formation of dimeric ions during laser desorption/ionization []. Moreover, introducing acyl substituents to the amino group alters the binding affinity of resulting phenoxypropanolamine and naphthyloxypropanolamine derivatives towards β-adrenergic receptors [].

ANone: Studies have shown that substituents on this compound affect its metal-ligand stability constants with metal ions like Cu(II), Cd(II), and Cr(III) []. For instance, the introduction of phenylthiocarbamido and p-chlorophenylthiocarbamido groups at the 5-position alters the proton-ligand and metal-ligand stability constants, highlighting the role of substituents in modulating the coordination behavior of these compounds.

ANone: Yes, incorporating this compound into specific polymer structures can improve stability. For example, synthesizing poly(urethane-amide)s using a this compound-derived diol chain extender has been shown to enhance thermal stability compared to traditional polyurethanes [].

ANone: this compound serves as a valuable building block in polymer chemistry. It can be reacted with various compounds to generate monomers for synthesizing diverse polymers, including poly(ester amide ester)s [], arylene sulfone ether polyimides and polyamides [], pyridine-based poly(ether imide)s [], and poly(urethane-amide)s []. These polymers often exhibit desirable properties such as high thermal stability and good solubility, making them suitable for various applications.

ANone: Yes, studies have shown that certain bacterial species can utilize substituted naphthalenesulfonates, including 5-amino-1-naphthalenesulfonic acid, as their sole sulfur source []. The bacteria cleave the sulfonate group, releasing this compound as a byproduct. This microbial desulfonation process highlights the biodegradability potential of this compound and its sulfonated derivatives in the environment.

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